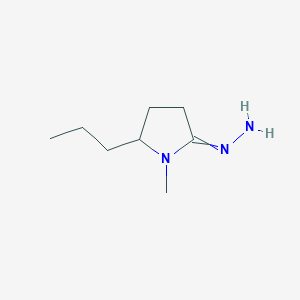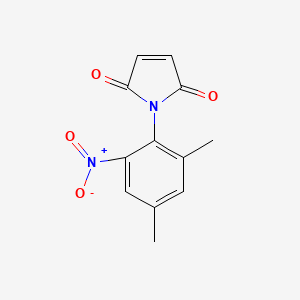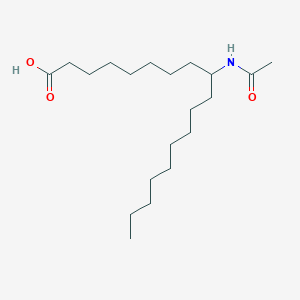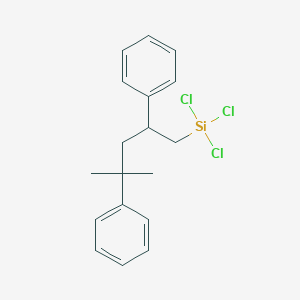
(3R)-3-tert-Butylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-tert-Butylcyclohex-1-ene: is an organic compound characterized by a cyclohexene ring with a tert-butyl group attached to the third carbon in the R configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-tert-Butylcyclohex-1-ene typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Addition of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Isomerization: The resulting product is then subjected to isomerization to ensure the tert-butyl group is in the R configuration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation.
Purification: Employing distillation and crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3R)-3-tert-Butylcyclohex-1-ene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogenating agents, Lewis acids, and bases.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (3R)-3-tert-Butylcyclohex-1-ene is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of cyclohexene derivatives in biological systems.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (3R)-3-tert-Butylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The cyclohexene ring allows for π-π interactions and other non-covalent interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-tert-Butylcyclohex-1-ene: The S enantiomer of the compound, differing in the configuration of the tert-butyl group.
Cyclohexene: The parent compound without the tert-butyl group.
tert-Butylcyclohexane: A saturated analog where the double bond is reduced.
Uniqueness:
Stereochemistry: The R configuration of the tert-butyl group in (3R)-3-tert-Butylcyclohex-1-ene provides unique stereochemical properties that influence its reactivity and interactions.
Reactivity: The presence of the tert-butyl group enhances the compound’s stability and reactivity compared to cyclohexene.
Eigenschaften
CAS-Nummer |
61062-49-5 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(3R)-3-tert-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
FQOILKXUWLDCJM-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CCCC=C1 |
Kanonische SMILES |
CC(C)(C)C1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


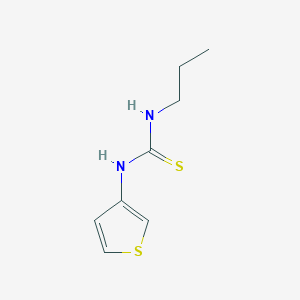
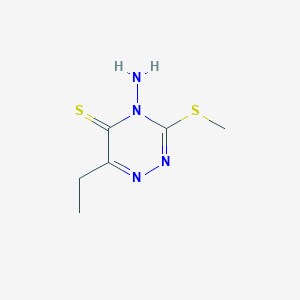


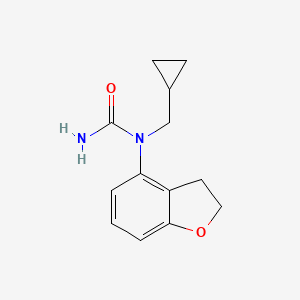
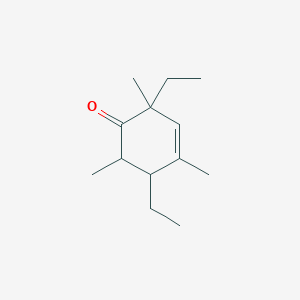
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)

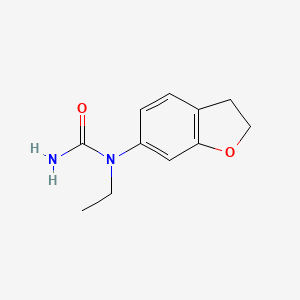
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
